Dihexyl azelate exhibits good solvency properties for various organic materials, including polymers, fats, and oils []. This makes it a potential candidate for use in scientific research as a solvent in various applications, such as:
Additionally, dihexyl azelate possesses plasticizing properties, making it useful for modifying the flexibility and other physical properties of polymers []. This property could be valuable in research involving the development of new materials with specific characteristics.
Dihexyl azelate is generally considered non-toxic and biocompatible, meaning it is not harmful to living organisms and can be used in applications involving biological systems [, ]. This characteristic makes it a potential candidate for use in various biomedical research applications, such as:
Dihexyl azelate, also known as nonanedioic acid, dihexyl ester, is an organic compound with the molecular formula and a molecular weight of approximately 356.54 g/mol. It is characterized by its high boiling point of 216 °C at reduced pressure and a melting point of -8 °C. This compound is typically a colorless to pale yellow liquid that is soluble in organic solvents such as alcohol, acetone, and benzene, but insoluble in water . Dihexyl azelate is primarily utilized as a plasticizer, enhancing the flexibility and workability of various polymers .
Dihexyl azelate is synthesized through the esterification of azelaic acid with hexanol in the presence of an acid catalyst. The reaction typically takes place under controlled temperature conditions to optimize yield and minimize by-products. The general equation for this synthesis can be represented as follows:
This method allows for the production of high-purity dihexyl azelate suitable for industrial applications .
Dihexyl azelate serves multiple purposes across various industries:
Dihexyl azelate shares structural similarities with several other esters and plasticizers. Below is a comparison highlighting its uniqueness:
| Compound Name | Molecular Formula | Boiling Point (°C) | Melting Point (°C) | Primary Use |
|---|---|---|---|---|
| Dihexyl Azelate | C21H40O4 | 216 | -8 | Plasticizer |
| Di(2-Ethylhexyl) Azelate | C25H48O4 | 237 | 80 | Plasticizer |
| Diethyl Adipate | C12H22O4 | 210 | -5 | Plasticizer |
| Diisononyl Phthalate | C27H42O4 | 220 | -20 | Plasticizer |
Uniqueness: Dihexyl azelate offers a balance between flexibility and low volatility compared to other plasticizers like di(2-ethylhexyl) azelate, which has higher viscosity and boiling points. Its lower melting point makes it suitable for applications requiring flexibility at lower temperatures .
Conventional catalytic esterification represents the primary industrial method for dihexyl azelate synthesis through the direct reaction between azelaic acid and hexanol [1]. The process involves acid-catalyzed esterification where concentrated sulfuric acid serves dual functions as both catalyst and dehydrating agent [28]. The fundamental reaction follows the stoichiometry: C9H16O4 + 2 C6H14O → C21H40O4 + 2 H2O, producing dihexyl azelate with a molecular weight of 356.54 grams per mole and water as byproducts [35] [36].
The reaction mechanism proceeds through protonation of the carboxyl group, nucleophilic attack by the alcohol, and subsequent elimination of water [28]. Concentrated sulfuric acid concentration typically ranges from 1-3 weight percent relative to azelaic acid, with reaction temperatures maintained between 140-180 degrees Celsius under reflux conditions [28] [37]. The equilibrium nature of esterification necessitates strategies to drive the reaction toward product formation, including excess alcohol utilization or water removal through azeotropic distillation [25].
| Parameter | Optimal Range | Effect on Yield |
|---|---|---|
| Temperature | 140-180°C | Higher temperatures increase reaction rate but may cause decomposition |
| Catalyst Concentration | 1-3 wt% H2SO4 | Increased concentration improves conversion up to optimal point |
| Molar Ratio (Hexanol:Azelaic Acid) | 2.4:1 to 4:1 | Excess hexanol shifts equilibrium toward ester formation |
| Reaction Time | 6-12 hours | Extended time improves conversion but increases energy costs |
Research findings demonstrate that optimal conditions for similar long-chain ester synthesis achieve yields of 92-95 percent using molar ratios of 1:3 to 1:6 (acid to alcohol), temperatures of 80 degrees Celsius, and 2.5 weight percent sulfuric acid catalyst over 2-6 hour reaction periods [37]. The conventional process benefits from established industrial infrastructure and proven scalability, though it requires careful temperature control to prevent thermal degradation of the product [4] [6].
The enzymatic mechanism involves acylation of the serine residue in the active site followed by nucleophilic attack by the alcohol substrate [10]. Research on azelaic acid esterification with lauryl alcohol demonstrates conversion rates exceeding 98 percent when optimal conditions are maintained [5]. Critical parameters include enzyme loading, typically 10-50 milligrams per gram of substrate, reaction temperatures of 35-60 degrees Celsius, and organic solvent systems such as hexane or toluene [5] [11].
Water activity control represents a crucial factor in enzymatic esterification success [14]. Optimal water activity values range from 0.22 to 0.55, with molecular sieves commonly employed for in situ water removal [5] [12]. The addition of 4A molecular sieves achieves substrate conversions of 98.7 percent in esterification reactions, while maintaining enzyme stability and preventing hydrolysis side reactions [8] [12].
Transesterification provides an alternative enzymatic pathway utilizing methyl or ethyl azelate as acyl donors rather than free azelaic acid [8] [12]. Thermomyces lanuginosus lipase demonstrates superior performance in transesterification reactions, achieving substrate conversions of 95.1 percent with main product ratios exceeding 99 percent [8] [12]. The mechanism involves initial binding of the ester substrate to the enzyme active site, followed by alcoholysis with hexanol to produce dihexyl azelate and release the original alcohol [15].
Transesterification offers advantages including reduced water formation and improved reaction equilibrium [17]. The process typically operates at lower temperatures (40-60 degrees Celsius) compared to conventional esterification, reducing energy requirements and minimizing thermal stress on the enzyme [15] [18]. Molecular sieve addition proves equally effective in transesterification, absorbing methanol byproduct and driving the reaction toward completion [8].
Enzyme selection optimization involves systematic evaluation of different lipases based on substrate specificity, stability, and catalytic efficiency [9] [11]. Comparative studies reveal that Candida antarctica lipase B exhibits the highest activity for esterification reactions, while Thermomyces lanuginosus lipase excels in transesterification applications [8] [12]. The broader substrate binding pocket of Candida antarctica lipase B accommodates various chain lengths and provides less selectivity constraints [9].
Immobilization strategies significantly impact enzyme performance and reusability [18]. Covalent immobilization onto chitosan supports using glutaraldehyde cross-linking achieves stabilization factors up to 15-fold higher than soluble enzyme, with immobilized derivatives retaining over 90 percent activity after five reaction cycles [18]. The selection process must consider operational stability, with immobilized enzymes demonstrating superior thermal stability and resistance to organic solvents compared to free enzymes [11] [18].
Photothermal catalysis represents an innovative green chemistry approach for esterification reactions, utilizing light-induced heating to drive chemical transformations [20] [22]. The system employs carbon-based nanoparticles that absorb light energy and convert it to localized thermal energy, enabling esterification to proceed under milder conditions [22]. Sulfonated carbon nanoparticles demonstrate catalytic activities toward Fischer esterification with conversions reaching 70 percent, comparable to traditional acid catalysts [22].
The photothermal mechanism involves local heating at the catalyst surface, creating temperature gradients that facilitate product desorption and drive equilibrium toward ester formation [20]. Research demonstrates that photothermal systems achieve acetic acid conversion rates of 77 percent, significantly exceeding the theoretical equilibrium limit of 62.5 percent through continuous product removal [20]. This approach eliminates the need for excess reactants or external dehydrants, reducing separation costs and environmental impact [20].
Carbon nanoparticle synthesis utilizes resorcinol-formaldehyde polymerization followed by carbonization and sulfonation with concentrated sulfuric acid [22]. The resulting materials exhibit high surface areas and strong light absorption properties essential for effective photothermal heating [22]. Turnover numbers for sulfonated carbon nanoparticles prove similar to resorcinol-formaldehyde based materials, indicating consistent catalytic performance across different preparation methods [22].
Sulfonic acid-functionalized graphene oxide aerogels combine the advantages of heterogeneous catalysis with enhanced mass transfer properties [20] [21]. The three-dimensional aerogel structure provides high surface area and porosity while maintaining mechanical stability for repeated use [21] [23]. Graphene oxide aerogels prepared through sol-gel methods coupled with supercritical carbon dioxide drying achieve specific surface areas exceeding 400 square meters per gram [21].
The functionalization process involves treatment with concentrated sulfuric acid to introduce sulfonic acid groups onto the graphene oxide framework [20] [22]. These acidic sites catalyze esterification reactions through protonation of carboxyl groups, similar to homogeneous acid catalysts but with the advantage of easy separation and reuse [20]. The aerogel structure facilitates substrate diffusion and product desorption, enhancing overall reaction efficiency [23].
Photothermal properties of graphene oxide aerogels enable light-driven heating, creating localized high-temperature zones that accelerate reaction rates [20] [23]. The combination of acidic catalytic sites and photothermal heating achieves conversion rates significantly higher than conventional equilibrium limitations [20]. Research indicates that such systems demonstrate excellent stability over multiple reaction cycles while maintaining high catalytic activity [23].
Equilibrium disruption techniques focus on removing products from the reaction zone to drive esterification toward completion [20] [25]. Dean-Stark apparatus utilization enables continuous water removal through azeotropic distillation, particularly effective when using solvents that form water-immiscible azeotropes [25]. The technique proves especially valuable for esterification reactions where water removal significantly impacts yield [24] [28].
Molecular sieve applications provide an alternative approach for water removal, offering advantages in reactions where azeotropic distillation is impractical [5] [14]. Three angstrom molecular sieves selectively absorb water molecules while allowing organic substrates and products to remain in solution [5] [8]. This method achieves similar equilibrium disruption effects without requiring elevated temperatures or specialized distillation equipment [14].
In situ product removal through selective extraction represents another equilibrium disruption strategy [20]. Photothermal systems demonstrate this principle by creating local temperature gradients that preferentially evaporate products from active sites [20]. The approach eliminates the thermodynamic limitations of conventional esterification by continuously removing products from the equilibrium, enabling conversions that exceed theoretical maximum values [20].
Industrial-scale process optimization for dihexyl azelate production involves systematic evaluation of reaction parameters, equipment design, and economic considerations [6] [27]. Central composite design and response surface methodology provide statistical frameworks for optimizing multiple variables simultaneously [14] [27]. Research demonstrates that optimization of catalyst concentration, substrate molar ratio, and temperature achieves oleic acid conversions of 99.11 percent using 1.5 weight percent catalyst, 4:1 molar ratio of hydrogen peroxide to oleic acid, and 70 degrees Celsius reaction temperature [27].
Heat integration strategies minimize energy consumption through effective thermal management [6]. Preheating reactants using product cooling streams reduces overall energy requirements while maintaining optimal reaction temperatures [6]. The industrial process typically operates in batch or continuous stirred tank reactors with precise temperature control and efficient mixing systems [6] [26].
Separation and purification processes represent significant operational costs requiring optimization [6] [26]. Distillation under reduced pressure enables product recovery at lower temperatures, preventing thermal degradation while achieving high purity levels [6]. Industrial facilities often employ multi-stage distillation systems with intermediate condensers to maximize product yield and minimize energy consumption [26].
| Process Parameter | Industrial Range | Optimization Target |
|---|---|---|
| Reactor Temperature | 160-200°C | Maximize conversion while minimizing degradation |
| Pressure | Atmospheric to 5 mmHg | Enable efficient product separation |
| Residence Time | 4-8 hours | Balance conversion with productivity |
| Catalyst Loading | 0.5-2.0 wt% | Optimize activity without increasing separation costs |
Quality control parameters for industrial dihexyl azelate production encompass raw material specifications, process monitoring, and final product testing [29] [32]. Gas chromatography serves as the primary analytical method for quantitative determination, requiring derivatization procedures to improve volatility and separation efficiency [29]. The method achieves detection limits of 15 milligrams per kilogram and quantification limits of 50 milligrams per kilogram with recovery rates between 87.7 and 101 percent [29].
Raw material quality significantly impacts final product specifications [32]. Azelaic acid purity must exceed 99 percent with controlled levels of manufacturing impurities including residual catalysts and organic byproducts [32]. Hexanol specifications require minimum purity of 98 percent with particular attention to water content, which affects esterification equilibrium and catalyst performance [32].
Process monitoring involves continuous measurement of temperature, pressure, and conversion rates throughout the reaction period [32]. Advanced process control systems utilize real-time analytical feedback to maintain optimal conditions and detect deviations that could impact product quality [32]. Statistical process control methods track key performance indicators including yield, purity, and energy consumption to ensure consistent operation within specification limits [32].
At the molecular level the carbonyl oxygen atoms of the azelate backbone form dipole–dipole interactions with the polar carbon–chlorine sites of polyvinyl chloride, displacing native inter-chain attractions and lowering cohesive energy density. Simultaneously, the two flexible n-hexyl groups insert between adjacent chains, increasing free volume and segmental mobility. The resulting reduction of the glass-transition temperature has been demonstrated for a series of aliphatic dibasic esters; linear esters with C₆–C₈ side chains, including dihexyl azelate, provide the steepest Tg depression without excessive volatility [3] [4].
| Property | Dihexyl azelate | Structure–property significance | Data source |
|---|---|---|---|
| Melting point (°C) | –7.9 | Liquid at ambient temperature, enabling rapid diffusion into polyvinyl chloride [1] | 2 |
| Boiling point (°C, 0.1 MPa) | 282 | High thermal head-room minimises volatilisation during melt-processing [1] | 2 |
| Dynamic viscosity (mPa s, 38 °C) | 7.9 | Low melt viscosity reduces torque and lowers plastisol fusion temperature [1] | 2 |
| Density (g cm⁻³, 25 °C) | 0.93 | Matches polymer density, limiting exudation [1] | 2 |
| Pour point (°C) | 5 | Confirms fluidity in sub-zero blending operations [5] | 35 |
The linear topology of the n-hexyl groups gives dihexyl azelate a solubility parameter only ≈0.5 MPa¹ᐟ² removed from that of polyvinyl chloride, supporting full miscibility up to 60 phr while keeping volatility significantly below that of branched C₈ analogues [3].
| Metric (50 phr in polyvinyl chloride) | Dihexyl azelate | Di-2-ethylhexyl phthalate | Dioctyl azelate | Di-2-ethylhexyl adipate |
|---|---|---|---|---|
| Low-temperature brittle point (°C) | –45 ± 2 (estimated from Tg shift) | –35 [6] | –56 [7] | –50 [3] |
| 7-day weight loss, 100 °C (%) | ≤8 (thermogravimetric) [5] | 19 [3] | 14 [7] | 9 [3] |
| Shore A hardness (0 s) | 68 (softer) [5] | 80 [7] | 66 [7] | 70 [3] |
| Tensile strength (MPa) | 12.5 [5] | 18.4 [8] | 18.8 [7] | 15.7 [8] |
| Ultimate elongation (%) | 340 [5] | 250 [8] | 385 [7] | 330 [8] |
Dihexyl azelate provides a brittle point more than 10 °C lower than di-2-ethylhexyl phthalate and comparable to longer-chain dioctyl azelate, while exhibiting markedly lower volatilisation than the phthalate benchmark.
Rheometry on plasticizer-free and plasticized polyvinyl chloride melts shows that 20 phr dihexyl azelate lowers the complex viscosity at 180 °C by ~35% and delays shear-thickening onset to higher shear rates [5]. Capillary melt indices rise from 0.1 g 10 min⁻¹ to 0.3 g 10 min⁻¹ under 2.16 kg load and from 22 to 46 g 10 min⁻¹ under 21.6 kg load, enabling faster extrusion without thermal degradation [8]. Dynamic mechanical analysis confirms a shift of the tan δ peak from 95 °C to 48 °C, indicating effective lubrication of chain segments throughout the processing window [4].
Thermogravimetric profiles of polyvinyl chloride containing 40 phr dihexyl azelate show the onset of 1% mass loss at 233 °C, 15 °C higher than that of formulations plasticized with di-2-ethylhexyl phthalate, attributable to the higher boiling point and lower vapour pressure of the C₆ ester [1] [3]. In accelerated ageing (100 °C, dry-air, 168 h) dihexyl azelate-plasticized sheets lose only 6.8% mass versus 19% for phthalate controls [3]. The ester also stabilises dehydrochlorination: isothermal colour-development studies record a 37 min delay to Yellowness Index = 30 relative to unplasticized material [9].
Hansen three-parameter analysis places dihexyl azelate at δd = 16.8 MPa¹ᐟ², δp = 5.4 MPa¹ᐟ², δ_h = 4.3 MPa¹ᐟ², yielding a Hansen distance of 2.4 MPa¹ᐟ² from the solubility centre of polyvinyl chloride; this predicts full compatibility and minimal phase separation [4]. Molecular dynamics simulations on related C₆-C₁₀ azelate esters confirm that decreasing ester polarity (linear versus branched alkyl) increases free-volume fraction and reduces cohesive energy, quantitatively matching the experimentally observed reduction in Young’s modulus and glass-transition temperature [10] [4]. Infra-red spectroscopy further shows partial hydrogen-bond formation between carbonyl oxygen atoms of dihexyl azelate and residual hydroxyl end-groups in suspension-polymerised polyvinyl chloride, which anchors the plasticizer and restricts migration even under hydrophobic extraction media [9].